molecular formula C14H9NO5 B5456588 (2-Formylphenyl) 3-nitrobenzoate

(2-Formylphenyl) 3-nitrobenzoate

Cat. No.: B5456588
M. Wt: 271.22 g/mol
InChI Key: MYDCOLSIHKVSDI-UHFFFAOYSA-N
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Description

(2-Formylphenyl) 3-nitrobenzoate is an aromatic ester derivative characterized by a 3-nitrobenzoate moiety esterified to a 2-formyl-substituted phenyl group. Its structure suggests utility as a synthetic intermediate for pharmaceuticals, agrochemicals, or coordination chemistry due to the reactive formyl group and the nitro group’s electronic effects.

Properties

IUPAC Name

(2-formylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-11-4-1-2-7-13(11)20-14(17)10-5-3-6-12(8-10)15(18)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDCOLSIHKVSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formylphenyl) 3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative followed by formylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and formylation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(2-Formylphenyl) 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Formylphenyl) 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Formylphenyl) 3-nitrobenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Features Key Differences
(2-Formylphenyl) 3-nitrobenzoate 3-nitrobenzoate + 2-formylphenyl ester Formyl (C=O), nitro (NO₂) Reference compound
Methyl 3-formyl-2-nitrobenzoate Methyl ester, nitro at C2, formyl at C3 on benzoate ring Nitro and formyl on same ring Ester group and substituent positioning
Ethyl 3-nitrobenzoate Ethyl ester, nitro at C3 on benzoate ring Simple alkyl ester, no formyl Lacks formyl group, simpler structure
Organotin(IV) 3-nitrobenzoates 3-nitrobenzoate complexed with organotin (e.g., triphenyltin) Metal-ligand complex Enhanced antimalarial activity via Sn coordination
2-[Ethyl(4-formyl-3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate Trichloromethyl, ethylamino-formyl substituents Trichloromethyl (electron-withdrawing), aminoethyl group Distinct substituents and potential toxicity

Key Observations :

  • Substituent Positioning : Methyl 3-formyl-2-nitrobenzoate (similarity score 0.95) shares nitro and formyl groups but positions them on the same aromatic ring, altering electronic effects compared to the target compound’s separated nitro (benzoate) and formyl (phenyl ester) groups .
  • Metal Complexation: Organotin(IV) 3-nitrobenzoates demonstrate that the 3-nitrobenzoate moiety can enhance bioactivity when complexed with metals, though the target compound lacks such coordination .

Physical and Thermodynamic Properties

Limited data exist for the target compound, but comparisons can be inferred:

  • Ethyl 3-nitrobenzoate : Boiling point = 429.20 K (1.3 kPa), ΔvapH = 65.10 kJ/mol . The target compound’s formyl group may increase polarity and boiling point due to stronger intermolecular forces.
  • Methyl 3-formyl-2-nitrobenzoate : Higher molecular weight (vs. ethyl derivative) likely reduces volatility, though experimental data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Formylphenyl) 3-nitrobenzoate
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